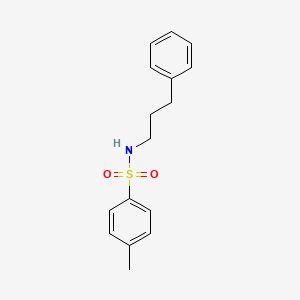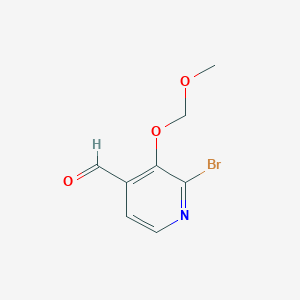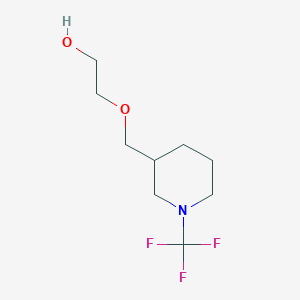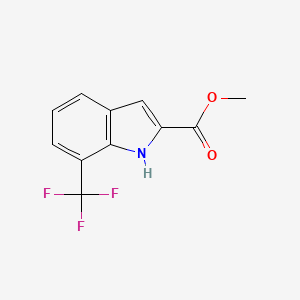
Ethyl 2-(3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines an amino group, a tetrahydropyran ring, and an ethyl ester moiety, making it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-amino-4-hydroxybenzoic acid with tetrahydro-2H-pyran-4-amine under specific conditions to form the core structure. This intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as sodium hydride, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled environments to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group results in the corresponding alcohol.
科学的研究の応用
2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tetrahydropyran ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar pyran ring structure and exhibit interesting pharmacological properties.
Tetrahydropyran derivatives: Compounds with a tetrahydropyran ring are often used in organic synthesis and medicinal chemistry.
Uniqueness
Its structure provides a balance between stability and reactivity, making it a valuable compound for various research and industrial purposes .
特性
分子式 |
C15H22N2O4 |
|---|---|
分子量 |
294.35 g/mol |
IUPAC名 |
ethyl 2-[3-amino-4-(oxan-4-ylamino)phenoxy]acetate |
InChI |
InChI=1S/C15H22N2O4/c1-2-20-15(18)10-21-12-3-4-14(13(16)9-12)17-11-5-7-19-8-6-11/h3-4,9,11,17H,2,5-8,10,16H2,1H3 |
InChIキー |
SMRSPWHQVWOTLD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=CC(=C(C=C1)NC2CCOCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1]Benzofuro[2,3-f][1,3]benzothiazole](/img/structure/B13974120.png)


![2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-](/img/structure/B13974138.png)

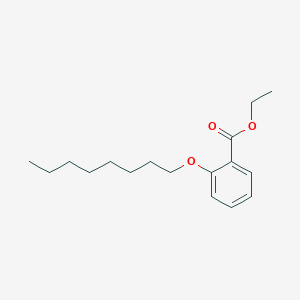

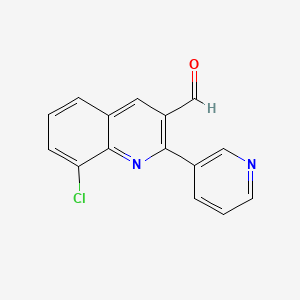
![4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B13974155.png)

